5-Methyl-2(5H)-furanone

描述

Significance and Research Context of 2(5H)-Furanone Derivatives

The 2(5H)-furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom and a carbonyl group, is a fundamental structural motif in a vast array of natural and synthetic compounds. unipi.itresearchgate.net The significance of these derivatives in academic research stems from their wide spectrum of biological activities. unipi.itresearchgate.net Research interest in 2(5H)-furanones has seen a remarkable expansion over the last four decades, driven by the discovery of their diverse and potent biological properties. unipi.it

These compounds are known to exhibit a range of effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. unipi.itresearchgate.netnih.gov For instance, certain 2(5H)-furanone derivatives have demonstrated the ability to inhibit biofilm formation by various pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov This has made them a significant area of study in the development of new antimicrobial agents. nih.gov

Furthermore, the furanone core serves as a versatile building block in organic synthesis, providing a template for the creation of more complex molecules. The reactivity of the furanone ring allows for various chemical transformations, enabling the synthesis of a wide range of derivatives with tailored properties. evitachem.com The historical context of furanone research dates back to the 19th century with the initial identification of lactones. However, it was the recognition of their biological activities in the latter half of the 20th century that propelled them to the forefront of medicinal and organic chemistry research.

Overview of 5-Methyl-2(5H)-furanone within the Furanone Class

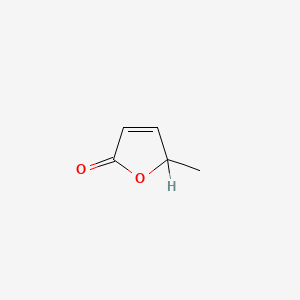

This compound, also known as β-angelica lactone, is a specific derivative within the broader class of 2(5H)-furanones. Its chemical structure consists of the fundamental furanone ring with a methyl group substituted at the 5-position. This substitution distinguishes it from other furanone isomers and derivatives.

The compound is recognized for its characteristic aroma and is found in some natural sources. evitachem.comsmolecule.com In academic research, this compound is often utilized as a model compound for studying the chemical and physical properties of the furanone class. Its relatively simple structure makes it an ideal candidate for investigating reaction mechanisms, such as conjugate additions and cycloadditions. researchgate.netacs.org

The presence of the methyl group at the 5-position influences the stereoselectivity of reactions, as seen in the diastereoselective conjugate addition of thionucleophiles, which exclusively yields cis-α,β-disubstituted butanolides. researchgate.net This stereochemical control is a significant aspect of its utility in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 591-11-7 |

| Melting Point | 50-51 °C |

Academic Research Trajectories and Future Directions for this compound

Current academic research on this compound and its derivatives is multifaceted, exploring its potential in various scientific domains. One major trajectory is its application in synthetic organic chemistry as a versatile starting material. Researchers are continually developing new synthetic methods and exploring its reactivity in various chemical transformations, including oxidation, reduction, and substitution reactions. evitachem.com

Another significant area of investigation is its biological activity. While the broader class of 2(5H)-furanones is known for antimicrobial properties, research is ongoing to fully elucidate the specific activities of this compound and its derivatives. Preliminary studies have suggested potential antioxidant and anti-inflammatory properties, though more in-depth research is required to confirm these findings. smolecule.com

Future research is expected to focus on several key areas. The synthesis of novel derivatives of this compound with enhanced biological activities is a promising avenue. This includes the creation of chiral derivatives to study the stereochemical aspects of their biological interactions. nih.gov Furthermore, there is a need for a deeper understanding of its metabolic pathways and interactions with biological molecules to better assess its potential applications. smolecule.com The development of more efficient and sustainable synthetic routes to this compound and its derivatives also remains an important research goal.

Table 2: Investigated Research Areas for 2(5H)-Furanone Derivatives

| Research Area | Focus | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial and fungal growth | Some derivatives show potent activity against pathogenic bacteria and fungi, including biofilm inhibition. nih.govontosight.ai |

| Antitumor Activity | Cytotoxic effects on cancer cell lines | Certain furanone derivatives have demonstrated inhibitory effects on the growth of cancer cells. researchgate.netontosight.ai |

| Anti-inflammatory Activity | Reduction of inflammatory responses | Some derivatives have shown potential as anti-inflammatory agents. unipi.itresearchgate.net |

| Organic Synthesis | Use as a versatile chemical building block | The furanone ring is a key synthon for constructing more complex molecules. ontosight.ai |

| Quorum Sensing Inhibition | Disruption of bacterial communication | Brominated furanones have been shown to interfere with bacterial quorum sensing. unipi.it |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUXFNVVSVEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014526 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50 mg/mL at 15 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylfuran-2(5H)-one, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 5 Methyl 2 5h Furanone and Its Derivatives

Established Synthetic Routes for 2(5H)-Furanone Skeletons

The construction of the 2(5H)-furanone core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. Key methodologies include catalytic oxidation of furan (B31954) precursors, lactonization and cyclization of linear substrates, and efficient one-pot annulation techniques.

Catalytic Oxidation Approaches

Catalytic oxidation of furans and their derivatives represents a direct and efficient pathway to 2(5H)-furanones. bohrium.com This approach often utilizes various oxidizing agents in the presence of a catalyst to achieve the desired transformation.

One notable example is the oxidation of furfural (B47365). The use of hydrogen peroxide as a green oxidant, in conjunction with a catalytic amount of trifluoroacetic acid, allows for the selective oxidation of furfural to 2(5H)-furanone. researchgate.net Another approach involves the use of TS-1 catalyst for the room-temperature oxidation of furfural, which yields 5-hydroxy-2(5H)-furanone (5H5F) in high yields. acs.orgchemrxiv.org This method is particularly attractive due to its mild reaction conditions. chemrxiv.org The reaction proceeds through the epoxidation of furfural by activated H₂O₂ on the TS-1 catalyst, followed by a Baeyer-Villiger oxidation to form the final product. researchgate.net

| Precursor | Catalyst/Reagent | Product | Yield | Reference |

| Furfural | H₂O₂ / Trifluoroacetic acid | 2(5H)-furanone | Not Specified | researchgate.net |

| Furfural | TS-1 / H₂O₂ | 5-hydroxy-2(5H)-furanone | 92% | acs.orgchemrxiv.org |

| Furans | Various | 2(5H)-furanones | Not Specified | bohrium.com |

Lactonization and Cyclization Strategies

Lactonization and cyclization strategies involve the formation of the furanone ring from acyclic precursors. These methods are versatile and allow for the introduction of various substituents on the furanone core.

One common strategy is the halolactonization of 2,3-allenoic acids. For instance, CuBr₂-mediated bromolactonization of 4-aryl-2,3-alkadienoic acids can produce 4-bromo-2(5H)-furanones, which can be further functionalized. unipi.it Similarly, intramolecular Horner-Emmons type cyclization of phosphonoacetic acid derivatives with phenacyl bromides has been employed to synthesize 4-aryl-2(5H)-furanones. unipi.it

Air-stable iron carbonyl compounds have been shown to catalyze the dehydrogenative lactonization of diols, providing access to five-, six-, and seven-membered lactones without over-oxidation to carboxylic acids. organic-chemistry.org Another approach involves a palladium-catalyzed direct carbonylation of propargyl alcohols to furnish butenolides. researchgate.net

One-Pot Annulation Methods

One-pot annulation methods offer an efficient and atom-economical approach to the synthesis of 2(5H)-furanones by combining multiple reaction steps in a single operation. These methods are particularly useful for rapidly assembling complex molecular architectures.

A notable one-pot annulation involves a TiCl₄-promoted direct aldol condensation between ketones and α,α-dimethoxyketones. researchgate.netscispace.com This process consists of a crossed Ti-direct aldol addition followed by an acid-induced cyclo-condensation to yield the 2(5H)-furanone ring. scispace.com For example, the reaction of p-bromoacetophenone with 1,1-dimethoxyacetone at -78 °C for 1 hour, followed by warming to room temperature for 14 hours, directly produces the corresponding 2(5H)-furanone in a 59% yield. scispace.com This methodology has been successfully applied to synthesize 2(5H)-furanones bearing bromophenyl and tosyloxyphenyl groups, which are valuable partners for cross-coupling reactions. scispace.com

Specific Synthesis of 5-Methyl-2(5H)-furanone

The synthesis of this compound can be accomplished through various routes, with the choice of method often depending on the availability of starting materials and desired purity. Key precursors for this specific furanone include levulinic acid and 5-hydroxymethylfurfural (5-HMF).

Preparation from Levulinic Acid

Levulinic acid, a biomass-derived platform chemical, serves as a viable starting material for the synthesis of this compound. mdpi.com The conversion of levulinic acid to 2-methyltetrahydrofuran (2-MTHF), a related furanic compound, is well-documented and typically involves hydrogenation. mdpi.com While direct conversion to this compound is less common, related transformations highlight the utility of levulinic acid. For instance, the hydrogenation of levulinic acid can yield γ-valerolactone, which is a saturated analog of the target furanone.

Oxidation of 5-Hydroxymethylfurfural (5-HMF) to 5-Hydroxymethyl-2(5H)-furanone

5-Hydroxymethylfurfural (5-HMF), another key bio-based platform molecule, can be oxidized to various valuable derivatives, including furanones. mdpi.comacs.org The selective oxidation of the aldehyde group in HMF is a critical step in producing compounds like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). mdpi.com While the direct oxidation of 5-HMF to 5-hydroxymethyl-2(5H)-furanone is a specific transformation, related oxidative pathways provide insight into the feasibility of this conversion.

For instance, whole-cell biocatalysis using Deinococcus wulumuqiensis R12 has been shown to selectively oxidize HMF to HMFCA with high yields. mdpi.com This demonstrates the potential for biocatalytic approaches in the targeted oxidation of HMF. Chemoselective oxidation methods, often employing noble metal catalysts, are also utilized for the synthesis of HMFCA from HMF. mdpi.com The formation of furanone derivatives from HMF is part of the broader landscape of HMF valorization, which aims to produce a range of bio-based chemicals. unimore.it

Synthesis of Chiral this compound Enantiomers

The asymmetric synthesis of specific enantiomers of this compound is crucial for investigating their stereospecific biological activities. A notable method involves starting from readily available chiral precursors, such as lactic acid esters.

The synthesis of (5S)-5-Methylfuran-2(5H)-one has been successfully achieved starting from L-lactic acid ethyl ester. researchgate.net This multi-step process leverages the inherent chirality of the starting material to produce the target enantiomerically pure butenolide. researchgate.net While the specific synthesis of the (R)-enantiomer is not detailed, it is understood that a similar pathway commencing with D-lactic acid ethyl ester would yield (R)-5-methylfuran-2(5H)-one. This approach highlights the use of the chiral pool—naturally occurring enantiopure compounds—as a foundational strategy for asymmetric synthesis. The resulting γ-methyl-substituted butenolide is a valuable chiral building block for the synthesis of more complex natural products. researchgate.net

Derivatization Strategies for Enhanced Biological Activities

The 2(5H)-furanone scaffold is a common motif in numerous natural products exhibiting a wide range of biological activities. nih.govacs.org Chemical modification of the basic this compound structure is a key strategy for developing novel compounds with tailored and enhanced biological or therapeutic properties. nih.gov Derivatization allows for the systematic investigation of structure-activity relationships, leading to compounds with improved potency and specificity. Common strategies include the introduction of halogens, sulfur-containing groups, and the use of conjugate addition reactions to introduce diverse substituents. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. unal.edu.comdpi.com For instance, brominated furanones have been found to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism, which can prevent biofilm formation and reduce virulence. unipi.it

Introduction of Halogen Atoms

The incorporation of halogen atoms into the this compound structure is a well-established method for enhancing its biological profile. Halogenation can significantly alter the reactivity and cytotoxic potential of the parent compound.

A direct method for synthesizing 3-bromo-5-methyl-2(5H)-furanone involves the reaction of this compound with bromine in a solvent like carbon tetrachloride (CCl₄), followed by dehydrobromination mediated by a base such as triethylamine. unipi.it

Research into halogenated furanones has provided detailed insights into how the type, position, and number of halogen atoms affect the molecule's activity. Studies on a series of bromine- and chlorine-substituted 4-methyl-2(5H)-furanones have demonstrated that specific structural features are critical for mutagenic potency. For example, the presence of a hydroxyl group at the C-5 position significantly enhances mutagenicity. nih.govacs.org Trihalo- and dihalo-4-methyl-5-hydroxy-2(5H)-furanones exhibit high levels of mutagenicity, regardless of whether the halogen is bromine or chlorine. nih.govacs.org Conversely, the absence of the C-5 hydroxyl group leads to a substantial decrease in mutagenic activity. nih.govacs.org These findings underscore the importance of specific substitutions in tuning the biological effects of the furanone core.

Mutagenicity of Halogenated 4-Methyl-2(5H)-furanone Derivatives

This table summarizes the relative mutagenic potencies of various halogenated derivatives, highlighting the impact of the C-5 hydroxyl group and the degree of halogenation.

| Compound Structure | Number of Halogens | C-5 Substituent | Relative Mutagenicity Level (rev/nmol) | Reference |

|---|---|---|---|---|

| Trihalo-4-methyl-2(5H)-furanone | 3 | -OH | ~10³ | nih.govacs.org |

| Dihalo-4-methyl-2(5H)-furanone | 2 | -OH | ~10² | nih.govacs.org |

| Trihalo-4-methyl-2(5H)-furanone | 3 | -H | ~10² | nih.govacs.org |

| Dihalo-4-methyl-2(5H)-furanone | 2 | -H | <10 | nih.govacs.org |

Sulfur-Containing Derivatives (Sulfanyl and Sulfonyl)

The introduction of sulfur-containing moieties, such as sulfanyl (thioether) and sulfonyl (sulfone) groups, represents another important derivatization strategy. These derivatives often exhibit significant antimicrobial and antifungal properties.

A robust synthetic route to chiral sulfur-containing 2(5H)-furanones begins with halogenated precursors like mucochloric or mucobromic acid. nih.govmdpi.com The synthesis proceeds in several key steps:

Formation of Chiral Alkoxy Furanones : Mucochloric or mucobromic acid is reacted with a chiral alcohol, such as l-menthol (B7771125) or l-borneol, in an acid-catalyzed reaction. This step produces 3,4-dihalo-5-alkoxy-2(5H)-furanones as a mixture of diastereomers, from which the pure (S)-stereoisomers can be isolated by recrystallization. nih.govmdpi.comnih.gov

Thiolation to Form Sulfanyl Derivatives : The isolated chiral furanone is then treated with an aromatic thiol (arylthiol) in the presence of a base like triethylamine. nih.govresearchgate.net This reaction proceeds with high regioselectivity, where the thiol displaces the halogen atom at the C-4 position of the lactone ring to yield optically pure 4-thiosubstituted furanones (thioethers). nih.govnih.gov

Oxidation to Form Sulfonyl Derivatives : The final step is the oxidation of the sulfanyl group. Treating the thioether with an excess of hydrogen peroxide in acetic acid efficiently converts it into the corresponding sulfonyl derivative (sulfone). nih.govmdpi.com

This synthetic sequence allows for the creation of a diverse library of chiral furanone sulfones. For example, the compound designated F105, a chiral sulfone derived from l-menthol, has demonstrated significant antimicrobial activity against bacteria such as Staphylococcus aureus. nih.govmdpi.comnih.gov

Synthesis and Activity of Chiral Furanone Sulfones

This table outlines the synthetic pathway and resulting antimicrobial activity of representative sulfur-containing furanone derivatives.

| Starting Material | Chiral Auxiliary | Intermediate (Sulfanyl Derivative) | Final Product (Sulfonyl Derivative) | Key Biological Activity | Reference |

|---|---|---|---|---|---|

| Mucochloric Acid | l-menthol | 4-Arylthio-3-chloro-5(S)-menthyloxy-2(5H)-furanone | 4-Arylsulfonyl-3-chloro-5(S)-menthyloxy-2(5H)-furanone (e.g., F105) | Antimicrobial against S. aureus | nih.govmdpi.comnih.gov |

| Mucobromic Acid | l-borneol | 4-Arylthio-3-bromo-5(S)-bornyloxy-2(5H)-furanone | 4-Arylsulfonyl-3-bromo-5(S)-bornyloxy-2(5H)-furanone | Antimicrobial against S. aureus and B. subtilis | nih.govmdpi.com |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction that allows for the introduction of substituents at the β-position of α,β-unsaturated carbonyl compounds. In the context of 2(5H)-furanones, this typically involves nucleophilic attack at the C-4 position.

Thionucleophiles, such as thiols, can participate in conjugate addition reactions with furanone derivatives. For instance, the anion of thiophenol has been shown to react with 3-methyl-5-methylidene-2(5H)-furanone in a 1,6-conjugate addition, demonstrating the reactivity of the extended conjugated system of certain furanones. researchgate.net While this example does not use this compound as the substrate, it illustrates the principle of adding a thionucleophile across the conjugated double bond system of a furanone core. This type of reaction is distinct from the substitution reactions used to create sulfanyl derivatives from dihalogenated furanones. nih.govnih.gov

Controlling the stereochemistry of conjugate additions is essential for synthesizing specific, biologically active stereoisomers. Diastereoselective conjugate additions to the butenolide ring can be achieved by using either a chiral substrate or a chiral catalyst.

One effective strategy is the organocatalytic direct vinylogous Michael addition. For example, γ-substituted butenolides can react with electrophiles like 2-enoylpyridines in the presence of a chiral bifunctional amine-squaramide catalyst. rsc.org This methodology facilitates the creation of γ,γ-disubstituted butenolides containing two adjacent stereocenters with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity. rsc.org Another approach involves the use of chiral γ-hydroxybutenolides as substrates. The addition of organotitanium reagents, such as (i-PrO)₃TiCH₃, to these chiral butenolides proceeds with high diastereoselectivity to yield γ-lactones. researchgate.net These methods provide reliable access to complex, optically active furanone derivatives that are valuable in medicinal chemistry and natural product synthesis. acs.orgrsc.org

Examples of Diastereoselective Conjugate Additions to Butenolides

This table showcases different methods to achieve diastereoselectivity in conjugate addition reactions involving the butenolide scaffold.

| Reaction Type | Butenolide Substrate | Nucleophile/Electrophile | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Organocatalytic Vinylogous Michael Addition | γ-Substituted Butenolide | 2-Enoylpyridine (Electrophile) | Chiral Amine-Squaramide | Excellent diastereo- and enantioselectivity | rsc.org |

| Organometallic Addition | Chiral γ-Hydroxybutenolide | (i-PrO)₃TiCH₃ (Nucleophile) | N/A (Substrate-controlled) | High diastereoselectivity | researchgate.net |

Biotechnological Glucosylation

The enzymatic glucosylation of 2(5H)-furanones represents a sophisticated biotechnological approach to modify their chemical properties, such as enhancing water solubility and stability. This biotransformation is primarily achieved through the use of glucosyltransferases (GTs), a versatile class of enzymes that catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.

Plant glucosyltransferases, in particular, have demonstrated significant catalytic activity in the glucosylation of various high-impact aroma compounds, including those with a 2(5H)-furanone core. Through high-throughput screening of plant-derived glucosyltransferase libraries, numerous biocatalysts have been identified that can efficiently transfer D-glucose to these substrates. This whole-cell biotransformation approach has enabled the production of novel β-D-glucopyranosides. For instance, upscaling these biotechnological processes has resulted in impressive titers, such as 5.3 g/L for the glucoside of sotolone and 7.2 g/L for that of maple furanone. A key feature of these resulting glucosides is that they are odorless, a desirable trait for certain applications where the controlled release of the volatile aglycone is intended.

The kinetic behavior of glucosyltransferases can be complex and is highly dependent on the structure of the acceptor substrate. Studies on promiscuous glucosyltransferases, such as NbUGT72AY1 from Nicotiana benthamiana, have revealed that the enzyme can exhibit either Michaelis-Menten or substrate inhibition kinetics. The specific kinetic profile is dictated by the substitution pattern of the phenolic acceptor. For example, with hydroquinone as a substrate, the enzyme follows Michaelis-Menten kinetics. However, with ortho- and tri-substituted phenols, both weak and strong substrate inhibition is observed. This inhibition is characterized by the inhibitory constant, Ki, with lower values indicating stronger inhibition. The enzymatic activity can also be modulated by external metabolites, such as apocarotenoids and fatty acids, which can affect the substrate inhibition kinetics.

Below is an interactive data table illustrating the kinetic parameters of a plant glucosyltransferase with various phenolic substrates, which are structurally related to the types of compounds that can be glucosylated.

| Substrate | Kinetic Model | Km (µM) | Vmax (µmol/min/mg) | Ki (µM) |

| Hydroquinone | Michaelis-Menten | 150 | 2.5 | - |

| Scopoletin | Substrate Inhibition | 80 | 1.8 | < 20 |

| Monolignol | Substrate Inhibition | 120 | 3.1 | > 1000 |

| Vanillin | Atypical Michaelis-Menten | - | - | - |

Note: The data in this table is representative of the kinetic behavior of plant glucosyltransferases with various phenolic substrates and is intended to be illustrative of the types of data obtained in such studies.

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, each with its own mechanistic intricacies. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and stereoselectivity.

One common approach involves the acid-catalyzed cyclization of suitable precursors. For instance, the preparation of 5-hydroxy-4-methyl-2(5H)-furanone can be accomplished through the cyclization of alkyl β-formylcrotonates. This reaction is typically carried out by heating with dilute aqueous hydrochloric acid. The proposed mechanism involves the protonation of the formyl group, followed by an intramolecular nucleophilic attack by the enol tautomer of the crotonate ester. Subsequent dehydration and tautomerization lead to the formation of the furanone ring. A potential side reaction in this process is the formation of a 5-alkoxy derivative, which can be isomerized to the desired 5-hydroxy product by further heating with dilute acid.

Another important mechanistic pathway in the synthesis of furanone derivatives is bromolactonization. This reaction is utilized in the synthesis of brominated 2(5H)-furanones. The mechanism involves the electrophilic addition of bromine to an allenoic acid substrate. The resulting bromonium ion intermediate is then intramolecularly trapped by the carboxylic acid moiety, leading to the formation of the lactone ring with a bromine atom incorporated. The regioselectivity of this reaction is a key aspect of the mechanistic study.

Rhodium(II)-catalyzed cyclization reactions offer a powerful tool for the construction of the furanone core. In a representative example, a 2-alkynyl 2-diazo-3-oxobutanoate is treated with a catalytic amount of a rhodium(II) salt. The mechanism is believed to proceed through the formation of a rhodium-stabilized carbenoid from the diazo compound. This carbenoid then undergoes an intramolecular addition to the alkyne, generating a vinyl carbenoid intermediate. This intermediate subsequently cyclizes onto the adjacent carbonyl group, resulting in the formation of the furan ring.

The following table summarizes key mechanistic features of selected synthetic transformations leading to 2(5H)-furanone derivatives.

| Reaction Type | Key Intermediate(s) | Driving Force | Mechanistic Notes |

| Acid-Catalyzed Cyclization | Protonated Carbonyl, Enol Tautomer | Formation of a stable lactone ring | Can involve isomerization of alkoxy byproducts. |

| Bromolactonization | Bromonium Ion | Intramolecular nucleophilic attack by carboxylate | Stereochemistry is controlled by the geometry of the starting material. |

| Rhodium(II)-Catalyzed Cyclization | Rhodium Carbenoid, Vinyl Carbenoid | Formation of a furan ring through intramolecular cyclization | Versatile method for constructing substituted furans. |

Natural Occurrence and Biosynthesis of 5 Methyl 2 5h Furanone and Analogs

Presence in Natural Products and Organisms

5-Methyl-2(5H)-furanone and its related furanone structures have been identified in a variety of natural sources, highlighting their significance in natural product chemistry. evitachem.com

Isolation from Marine Organisms

Marine organisms are a rich source of diverse secondary metabolites, including furanones.

Octocoral Cladiella conifera : A new natural butenolide, (5R)-3-tetradecyl-5-methyl-2(5H)-furanone, was isolated from the octocoral Cladiella conifera found in Taiwanese waters. researchgate.netresearchgate.net The absolute configuration of this compound was determined as R. researchgate.net The genus Cladiella is known for producing a wide array of secondary metabolites, with diterpenoids being the most dominant class. researchgate.net

Red Alga Delisea pulchra : The red seaweed Delisea pulchra produces a range of brominated furanones, often referred to as fimbrolides. nih.govcambridge.orggoogle.com These compounds play a crucial ecological role by preventing bacterial colonization on the alga's surface. nih.govcambridge.org They interfere with the quorum sensing signaling system used by bacteria. nih.govcambridge.org

Occurrence in Plants

Furanones are present in various plants, contributing to their characteristic aromas. For instance, a derivative, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), is found in strawberries and pineapples. While the specific presence of this compound in many plants is part of a complex mixture of volatile compounds, related furanones are known to be important flavor components in fruits like strawberries, raspberries, and tomatoes. nih.govcambridge.org Another related compound, sotolone, is a key aroma component of fenugreek and lovage. nih.gov

Microbial Production

Various microorganisms are capable of producing furanones.

Fungi and lactic acid bacteria can produce furanone derivatives like 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) and 4-hydroxy-5-methyl-3[2H]-furanone (MHF) in fermented foods such as soy sauce and miso. asm.org The production of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been observed in cultures of the lactic acid bacterium Lactococcus lactis subsp. cremoris. cnif.cn Furthermore, Lactobacillus helveticus, a bacterium important in cheese production, has been shown to release two 2[5H]-furanones when exposed to stress. asm.org The yeast Zygosaccharomyces rouxii is also known to produce HDMF. cnif.cn

Biosynthetic Pathways

The formation of this compound and its analogs can occur through various chemical and biological routes.

Formation via Maillard Reactions in Foodstuffs

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a significant pathway for the formation of many flavor compounds, including furanones. nih.govcambridge.org

During the heating of foodstuffs, 4-hydroxy-3(2H)-furanones are formed, contributing significantly to the flavor profile. nih.govcambridge.org The thermal degradation of sugars can produce 5-methylfurfural (B50972) and 2(5H)-furanone. researchgate.net Specifically, in glucose or fructose/glycine (B1666218) model systems under simulated roasting conditions, the generation of 2(5H)-furanone has been observed. nih.gov The formation of these compounds is influenced by factors such as the types of sugars and amino acids present, temperature, and pH. researchgate.netresearchgate.net For example, the presence of the amino acid glycine can favor the formation of certain furanones from pentose (B10789219) sugars. researchgate.net

Production by Yeast and Bacteria

Microorganisms can synthesize furanones through their metabolic processes.

In the production of soy sauce and beer, the yeast Saccharomyces cerevisiae is involved in the formation of flavor-active furanones. cambridge.orgresearchgate.net The type of malt (B15192052) used in the preparation of the medium can influence the biosynthesis of these compounds by the yeast. cnif.cn Lactic acid bacteria, such as Lactobacillus helveticus, have been found to produce 2[5H]-furanones, which may act as signaling molecules. asm.org The production of furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) by various bacteria has been documented. cnif.cn

Enzymatic Biotransformations

Enzymatic biotransformations represent a significant area of research for the synthesis and modification of this compound and its analogs. These processes leverage the high specificity and efficiency of enzymes to catalyze reactions, often under mild conditions, leading to novel derivatives or facilitating metabolic pathways. Research has explored the use of isolated enzymes and whole-cell systems for these transformations.

One key area of investigation is the modification of furanone analogs to alter their physical properties, such as solubility and stability. A notable example is the glucosylation of high-impact aroma furanones. In one study, a library of 49 plant-derived glucosyltransferases (UGTs) was screened for their ability to glucosylate furanone-based aroma compounds using E. coli as a whole-cell biocatalyst. nih.gov The research found that 25 of the UGTs could transform sotolone, and 24 could transform maple furanone. nih.gov Specifically, UGTs from families 71, 72, 73, 76, 84, 85, and 92 were identified as being capable of transferring D-glucose to 2(5H)-furanones. nih.gov This biotransformation is significant as it can create non-volatile "pro-fragrance" molecules that can release the aroma compound upon hydrolysis. researchgate.net

Enzymatic transformations are also central to the metabolism of furanone compounds in biological systems. The biotransformation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen, was studied in rats. nih.gov The administration of MX led to significant, dose-dependent changes in the activities of xenobiotic metabolizing enzymes, particularly in the kidneys. A decrease was observed in the activity of Phase I metabolism enzymes like 7-ethoxyresorufin-O-deethylase (EROD) and pentoxyresorufin-O-dealkylase (PROD). nih.gov Conversely, the activities of Phase II conjugation enzymes, including UDP-glucuronosyltransferase (UDPGT) and glutathione-S-transferase (GST), were increased. nih.gov These findings indicate that MX alters its own metabolic pathway, inducing conjugation enzymes that play a role in its detoxification and clearance. nih.gov

The furanone ring can also be a substrate for enzymatic reactions that lead to different platform chemicals. For instance, 5-hydroxy-2(5H)-furanone (HFO), an analog synthesized from furfural (B47365), can be enzymatically oxidized to produce maleic acid. rug.nlwur.nl This conversion is part of a chemoenzymatic cascade that transforms biomass-derived molecules into valuable chemicals under mild conditions. rug.nlwur.nl

Furthermore, furanone isomers have been employed as reagents in enzymatic synthesis. In a novel approach, 5-methyl-2(3H)-furanone (α-angelica lactone), an isomer of this compound, was used as an irreversible acylating agent. acs.org This was applied in the lipase-catalyzed kinetic resolution of racemic secondary alcohols. The enzyme, Candida antarctica lipase (B570770) B (CAL-B), effectively utilized the furanone to acylate one of the alcohol's enantiomers, allowing for the separation of the two. acs.org This demonstrates a creative use of a furanone derivative within an enzymatic system to produce optically pure compounds. acs.org

Research Findings on Enzymatic Biotransformations of Furanones

| Enzyme/System | Substrate(s) | Transformation Type | Product(s) |

|---|---|---|---|

| Plant Glucosyltransferases (UGTs) in E. coli | Sotolone, Maple furanone | Glucosylation | Sotolone-glucoside, Maple furanone-glucoside |

| Rat xenobiotic metabolizing enzymes (in vivo) | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Metabolism (Phase I reduction, Phase II conjugation) | Metabolites of MX (e.g., glutathione (B108866) conjugates) |

| Laccase-TEMPO system | 5-hydroxy-2(5H)-furanone (HFO) | Oxidation | Maleic acid |

| Candida antarctica lipase B (CAL-B) | 5-methyl-2(3H)-furanone (α-angelica lactone) and racemic secondary alcohols | Enzymatic Kinetic Resolution (Acylation) | Optically active levulinates and remaining optically pure alcohols |

Analytical Methodologies for 5 Methyl 2 5h Furanone

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of 5-Methyl-2(5H)-furanone. These techniques offer high sensitivity and selectivity, which are essential for distinguishing the analyte from complex sample backgrounds.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the detection of furanone compounds. jst.go.jpresearchgate.netresearchgate.netnii.ac.jp This method provides high precision and is suitable for identifying and quantifying trace amounts of these substances. jst.go.jpresearchgate.netresearchgate.netnii.ac.jp For instance, a method developed for analyzing seven furfural (B47365) compounds, including the related 2(5H)-furanone, in milk powder utilized GC-MS/MS. jst.go.jpresearchgate.netresearchgate.netnii.ac.jp The analysis is often performed in the selective reaction monitoring (SRM) mode, which enhances the selectivity and efficiency of both qualitative and quantitative analysis. jst.go.jp

The European Union Reference Laboratory for Processing Contaminants (EURL-PC) has tested a method using GC-MS/MS for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in food matrices such as meat, cheese, and fish. eurl-pc.eu While specific parameters for this compound are not detailed, the conditions for these closely related compounds provide a relevant framework.

Table 1: Illustrative GC-MS/MS Parameters for Furanone Analysis

| Parameter | Setting |

|---|---|

| GC Column | DB-5ms or equivalent (30 m x 250 µm x 0.25 µm) eurl-pc.eu |

| Injection | 1 µL, splitless at 260°C eurl-pc.eu |

| Carrier Gas | Helium, 0.9 mL/min eurl-pc.eu |

| Oven Program | 50°C (2 min), ramp 30°C/min to 85°C, ramp 5°C/min to 95°C, ramp 30°C/min to 265°C (5 min) eurl-pc.eu |

| MS Mode | Tandem MS (MS/MS) eurl-pc.eunih.gov |

| Ionization | Electron Impact (EI) imreblank.ch |

The fragmentation of furanones in the mass spectrometer is a key aspect of their identification. Studies on related compounds like 4-hydroxy-3(2H)-furanones have been conducted to understand their fragmentation pathways, which is crucial for accurate identification even when a reference spectrum is not available in libraries. imreblank.ch

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is another critical technique, often used to elucidate the structures of novel furanone derivatives. nih.govmdpi.com It provides highly accurate mass measurements, which aids in determining the elemental composition of a compound. For example, HRMS using electrospray ionization (ESI-TOF-MS) has been employed to confirm the structures of newly synthesized 2(5H)-furanone sulfones. nih.govmdpi.com While specific applications for this compound are not extensively documented in the provided context, the use of HRMS for the analysis of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) highlights its importance in providing sensitivity and selectivity for furanone analysis in complex matrices like drinking water. researchgate.net MS-MS fragmentation in an ion-trap detector is considered an alternative to HRMS for achieving high selectivity. nih.gov

Spectroscopic Characterization (e.g., NMR, IR)

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of this compound.

Spectral data for (S)-5-methylfuran-2(5H)-one is available in public databases. nih.gov This information is fundamental for confirming the identity of the compound.

Table 2: Spectroscopic Data for (S)-5-Methyl-2(5H)-furanone

| Technique | Data | Source |

|---|---|---|

| ¹³C NMR | Spectra available, shows characteristic peaks for the furanone ring structure. | nih.gov |

| ¹H NMR | Spectra available, provides information on the proton environment. | nih.gov |

| IR Spectra | Vapor phase IR spectra are available, showing key functional group absorptions. | nih.gov |

For related compounds, detailed NMR and IR data have been published. For instance, the ¹H NMR and ¹³C NMR spectra for various 5-alkoxymethyl-2(5H)-furanones have been fully characterized. acs.org Similarly, ¹H NMR has been used to quantify 5-hydroxymethyl-2(5H)-furanone in plant extracts, demonstrating the technique's utility for both qualitative and quantitative purposes. researchgate.net The IR spectrum of a furanone derivative shows characteristic absorption bands, such as those for the C=O group in the lactone ring. acs.org

Quantification Methods

Accurate quantification of this compound requires robust and validated methods that can overcome matrix effects and ensure precision.

Stable Isotope Dilution Assay

Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate quantification of flavor compounds, including furanones, by mass spectrometry. researchgate.netimreblank.ch This method involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard. imreblank.ch This compensates for losses during sample preparation and variations in instrument response. nih.gov

A significant challenge for the quantification of this compound using SIDA is the lack of commercially available isotopically labeled standards. nih.gov In such cases, researchers may have to use surrogate calibration curves with structurally similar labeled compounds, such as 2(5H)-furanone, to estimate concentrations. nih.gov For other furanones like 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone), specific SIDA methods have been developed using ¹³C-labeled internal standards, allowing for precise quantification in various food products. researchgate.netimreblank.ch The synthesis of labeled standards requires careful consideration to place the isotope in a non-exchangeable position to ensure stability during analysis. imreblank.ch

QuEChERS Extraction Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique that has been successfully applied to the extraction of furanone compounds from complex food matrices. jst.go.jpresearchgate.netnii.ac.jpeurl-pc.eu It involves a simple extraction and cleanup process that is both efficient and cost-effective.

A QuEChERS-based method combined with GC-MS/MS has been developed for the simultaneous analysis of seven furfural compounds, including 2(5H)-furanone, in milk powder. jst.go.jpresearchgate.netnii.ac.jp The procedure typically involves extraction with acetonitrile (B52724) (ACN), followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride, and a cleanup step (dSPE) if necessary. eurl-pc.eu

Table 3: Performance of QuEChERS-GC-MS/MS for 2(5H)-Furanone in Milk Powder

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.9990 (over 0.001–2 mg/kg) jst.go.jpresearchgate.netnii.ac.jp |

| Recoveries | 92.06–106.19% jst.go.jpresearchgate.netnii.ac.jp |

| Intra-day RSD | 0.01% – 3.32% jst.go.jpresearchgate.netnii.ac.jp |

| Inter-day RSD | 0.09% – 1.58% jst.go.jpresearchgate.netnii.ac.jp |

| LOD | 0.0003–0.001 mg/kg jst.go.jpresearchgate.netnii.ac.jp |

| LOQ | 0.001–0.003 mg/kg jst.go.jpresearchgate.netnii.ac.jp |

The EURL-PC has also tested a QuEChERS-like approach for 2(5H)-furanone and 3-methyl-2(5H)-furanone in meat, cheese, and fish, achieving preliminary LOQs of 50 µg/kg and 10 µg/kg, respectively. eurl-pc.eu These findings demonstrate that QuEChERS is a highly effective and reliable extraction methodology for furanones in diverse and challenging sample types. jst.go.jpresearchgate.netnii.ac.jpeurl-pc.eu

Monitoring in Complex Matrices (e.g., Food, Water, Aerosol)

The detection and quantification of this compound in complex matrices present significant analytical challenges due to its volatility, potential for thermal degradation, and the presence of interfering compounds. Researchers have developed various sophisticated methodologies, primarily centered around chromatographic techniques coupled with mass spectrometry, to isolate and measure this compound in diverse environments such as food, water, and aerosols.

Food Matrices

In the realm of food science, this compound is recognized as a volatile compound contributing to the aroma profile of various products, often formed during thermal processing through the Maillard reaction. researchgate.net Its analysis typically involves headspace sampling techniques to capture the volatile fraction, followed by gas chromatography for separation and mass spectrometry for identification and quantification.

Headspace solid-phase microextraction (HS-SPME) is a prevalent technique due to its simplicity, speed, and solvent-free nature. researchgate.net This method has been successfully applied to identify this compound in the aroma of baked goods, such as model cakes, where its release was monitored in real-time during the baking process using on-line dynamic HS-SPME. researchgate.net It has also been used to detect the compound in Herreño cheese at concentrations of 3.74–3.80 µg/kg. In the analysis of rice grains at various ripening stages, HS-SPME combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) was employed to track the evolution of volatile organic compounds (VOCs), including this compound. mdpi.comnih.gov For highly complex matrices like coffee, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provides the necessary resolving power to separate co-eluting compounds, and has been used to identify this compound. umb.edu.pl

For other furanones in food, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been validated for the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in complex baby food matrices, including those based on fruit, cereal, and milk. nih.gov This method involves an acetonitrile-based extraction with a dispersive primary secondary amine (PSA) cleanup. nih.gov Similarly, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach followed by GC-MS/MS has been developed to detect various furfural compounds in milk powder. jst.go.jp A modified QuEChERS method has also been tested for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in smoked foods like meat, fish, and cheese, achieving preliminary limits of quantification (LOQ) of 50 µg/kg and 10 µg/kg, respectively. eurl-pc.eu

Table 1: Analytical Methods for this compound and Related Furanones in Food Matrices

| Matrix | Analyte(s) | Sample Preparation | Analytical Technique | Key Findings / Limits |

|---|---|---|---|---|

| Herreño Cheese | This compound | HS-SPME | GC-MS | Concentration: 3.74–3.80 µg/kg. |

| Model Cake | This compound | On-line dynamic HS-SPME | GC-MS | Identified as a Maillard reaction product during baking. researchgate.net |

| Rice Grains | This compound | HS-SPME | GC-MS | Identified as a key aroma-active compound. mdpi.comnih.gov |

| Coffee | This compound | HS-SPME | GCxGC-TOFMS | Identified in coffee aroma profile. umb.edu.pl |

| Smoked Food (Meat, Fish, Cheese) | 2(5H)-furanone, 3-methyl-2(5H)-furanone | QuEChERS-like extraction | GC-MS/MS | Preliminary LOQs: 50 µg/kg and 10 µg/kg, respectively. eurl-pc.eu |

Aerosol Matrices

This compound has been identified as a component of various aerosols, particularly those originating from combustion processes like biomass and tobacco burning. Its presence in atmospheric aerosols is also of interest due to its potential role in the formation of secondary organic aerosol (SOA), a significant component of airborne particulate matter. acs.org

In the context of tobacco, the compound has been detected in the particulate phase of mainstream cigarette smoke. scispace.com More recent studies have focused on heated tobacco products (HTPs), where this compound is among the furans detected in the aerosol. nih.govnih.gov An analytical method combining a sorbent cartridge and a glass fiber filter for sample collection, followed by extraction and GC-MS/MS analysis, was established to quantify these compounds in HTP smoke. nih.govnih.gov Research has also shown that the type of cigarette paper can influence emissions, with flax-based papers yielding a higher relative amount of 3-methyl-2(5H)-furanone compared to wood-pulp papers. coresta.org

Beyond tobacco, this compound is a known product of biomass burning. acs.org It has been identified in condensed hardwood smoke. mdpi.com Furthermore, it is formed in the atmosphere through the oxidation of other biomass burning products, such as methyl-substituted furans. acs.org Studies on secondhand tobacco smoke have shown that this compound can be formed from the ozone-initiated reactions with nicotine. aueb.gr In urban environments, direct thermal desorption coupled with comprehensive gas chromatography-time of flight mass spectrometry (GCxGC-TOF/MS) has been used to analyze partially oxidized organic compounds in PM2.5 aerosol, identifying 3-methyl-2(5H)-furanone among thousands of components. researchgate.net

Table 2: Analytical Methods for this compound in Aerosol Matrices

| Matrix | Analyte(s) | Sample Preparation | Analytical Technique | Key Findings |

|---|---|---|---|---|

| Heated Tobacco Product (HTP) Smoke | This compound, other furans | Sorbent cartridge and glass fiber filter collection, 2-propanol extraction | GC-MS/MS | Identified and quantified in HTP aerosol. nih.govnih.gov |

| Cigarette Smoke | This compound | Particulate phase collection | Not specified | Identified as a smoke constituent. scispace.com |

| Secondhand Tobacco Smoke | This compound | Chamber reaction with ozone | Not specified | Identified as a reaction product. aueb.gr |

| Urban Aerosol (PM2.5) | 3-methyl-2(5H)-furanone | Direct thermal desorption | GCxGC-TOF/MS | Identified as a component of organic aerosol. researchgate.net |

Water Matrices

The analysis of this compound in water is less documented than in food or aerosol matrices. However, extensive research exists for structurally similar and highly mutagenic furanones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), which is a disinfection byproduct found in chlorinated drinking water. iarc.frnih.gov The analytical methodologies developed for MX provide a strong basis for the potential analysis of this compound in aqueous samples.

The primary challenges in analyzing these compounds in water are their low concentrations (often at ng/L levels), thermal instability, and high polarity. iarc.fr Standard methods for MX involve several key steps: pre-concentration of a large water volume, sample clean-up (e.g., adsorption on XAD resins and desorption with an organic solvent), derivatization, and analysis by high-resolution gas chromatography coupled to mass spectrometry (GC-MS). iarc.fr

Derivatization is crucial for improving the chromatographic behavior and detection sensitivity of these polar compounds. For MX, derivatization with acidic methanol (B129727) to form a more volatile methyl ether is common. iarc.fr Other derivatizing agents, such as propyl and butyl alcohols, have also been explored to enhance detection. iarc.fr An alternative one-step derivatization using N-methyl-bis-trifluoroacetamide (MBTFA) followed by ion trap GC/MS/MS has been shown to reduce analysis time and improve detection limits for MX. researchgate.net A method for quantifying MX in drinking water using solid-phase extraction (SPE) for cleanup, dichloromethane (B109758) extraction, and direct derivatization in the GC injector to form a trimethylsilyl (B98337) derivative has reported a limit of detection of 3.0 µg/L. nih.gov These techniques could be adapted for the analysis of this compound in water samples.

Table 3: Analytical Methods for Related Furanones in Water Matrices

| Matrix | Analyte | Sample Preparation | Analytical Technique | Key Findings / Limits |

|---|---|---|---|---|

| Chlorinated Drinking Water | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | SPE cleanup, Dichloromethane extraction, in-injector silylation | GC-MS | LOD: 3.0 µg/L; LOQ: 7.0 µg/L. nih.gov |

| Chlorinated Water | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | XAD resin adsorption, Ethyl acetate (B1210297) desorption, Methanol derivatization | High-Resolution GC-MS | Standard method for trace-level (ng/L) analysis. iarc.fr |

Applications and Future Research Directions of 5 Methyl 2 5h Furanone

Development of Novel Therapeutic Agents

The furanone scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 5-Methyl-2(5H)-furanone are being actively investigated for their therapeutic potential against a range of diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comunipi.it

Preliminary studies have indicated that derivatives of this compound may possess therapeutic effects, including anti-inflammatory properties. smolecule.com A natural butenolide isolated from the octocoral Cladiella conifera, (5R)-3-tetradecyl-5-methyl-2(5H)-furanone, demonstrated anti-inflammatory activity by suppressing the expression of cyclooxygenase-2 (COX-2) in lab studies.

In the realm of oncology, research has highlighted the cytotoxic effects of furanone derivatives. For example, a 5-bromo-5-methyl-2(5H)-furanone derivative was reported to have a strong suppressive effect against MCF-7 (breast), HepG2 (liver), and A549 (lung) human cancer cell lines, where it was shown to induce apoptosis and cell cycle arrest. Further studies have indicated that the 5-methylene-2-(5H)-furanone ring is crucial for this biological activity. Another related compound, Dihydro-3-methylene-5-methyl-2-furanone, was identified as a key phytochemical constituent in extracts of Bergenia ligulata rhizome, which showed potent antiproliferative effects against tested cancer cells.

The antimicrobial properties of this class of compounds are also a significant area of research. Furanones have demonstrated the ability to inhibit the growth of bacteria and fungi and to prevent the formation of biofilms, which are communities of microbes that are notoriously resistant to conventional antibiotics. unipi.it For instance, novel chiral 2(5H)-furanone sulfones have shown promising activity against Staphylococcus aureus. Some brominated derivatives of 2(5H)-furanone have been found to interfere with bacterial quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. unipi.it A specific sulfonyl derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), has been shown to have biocidal properties against both planktonic and biofilm-embedded methicillin-resistant S. aureus (MRSA). mdpi.com

Computational Chemistry and Modeling Studies

Computational chemistry and modeling serve as powerful tools for investigating the properties of this compound at a molecular level. These theoretical approaches provide insights into the electronic structure, reactivity, and potential interactions of the compound, guiding further experimental research.

Density Functional Theory (DFT) has been employed to explore the molecular properties of the 2(5H)-furanone scaffold and its derivatives. ajchem-b.comajchem-b.com A comparative study investigated 2(5H)-furanone, this compound (referred to as 2(5Methyl)-furanone in the study), and 2(5Phenyl)-furanone using DFT calculations with the B3LYP exchange-correlation functional and the 6-31G* basis set. ajchem-b.comajchem-b.com The study aimed to understand how substituting the hydrogen at the 5-position with a methyl or phenyl group affects the molecule's electronic properties. ajchem-b.com

The calculations revealed that such structural modifications significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-b.comajchem-b.com These orbitals are crucial in determining a molecule's reactivity and its ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-b.com The study also evaluated properties such as ionization potential, electron affinity, hardness, softness, and dipole moment, providing a comprehensive electronic profile of these furanone derivatives. ajchem-b.comajchem-b.com Natural bond orbital (NBO) analysis has also been used to understand the electronic structure and dominant intramolecular interactions in the 2(5H)-furanone ring. core.ac.uk

Beyond fundamental electronic properties, molecular docking simulations have been utilized to predict the binding affinity and interaction modes of furanone derivatives with biological targets. ccij-online.orgresearchgate.net For instance, various furanone derivatives have been theoretically evaluated as potential inhibitors of the Eag-1 potassium channel, a target implicated in cancer, by docking them into the protein's binding site. ccij-online.org Such studies help in identifying key amino acid residues involved in the interaction and can guide the design of more potent and selective inhibitors. ccij-online.org Computational methods are also essential in studying the reaction mechanisms of furanones, such as the [3+2] cycloaddition reactions, by calculating activation energies and analyzing various reactivity indices to predict chemo- and regioselectivity. bohrium.com

Table 1: Calculated Molecular Properties of Furanone Derivatives This table presents data from a computational study comparing 2(5H)-furanone (F), this compound (5MF), and 2(5Phenyl)-furanone (5PF). The calculations were performed using Density Functional Theory (DFT).

| Property | 2(5H)-furanone (F) | This compound (5MF) | 2(5Phenyl)-furanone (5PF) |

| Total Energy (Hartree) | -305.82 | -345.13 | -537.49 |

| HOMO (eV) | -7.53 | -7.14 | -6.68 |

| LUMO (eV) | -1.41 | -1.25 | -1.79 |

| Energy Gap (eV) | 6.12 | 5.89 | 4.89 |

| Ionization Potential (eV) | 7.53 | 7.14 | 6.68 |

| Electron Affinity (eV) | 1.41 | 1.25 | 1.79 |

| Hardness (eV) | 3.06 | 2.95 | 2.45 |

| Softness (eV) | 0.16 | 0.17 | 0.20 |

| Dipole Moment (Debye) | 4.60 | 4.63 | 4.87 |

| Data sourced from Ghanbari, N., et al. (2020). ajchem-b.comajchem-b.com |

Synergistic Effects in Combination Therapies

A significant area of future research for this compound and its derivatives lies in their potential use in combination therapies, where they may act synergistically with existing drugs to enhance efficacy. The ability of furanone compounds to potentiate the activity of conventional antimicrobial agents is a promising strategy to combat drug-resistant pathogens. nih.govmdpi.comsemanticscholar.org

Research has focused on sulfonyl derivatives of 2(5H)-furanone, demonstrating notable synergistic effects with various antibiotics. nih.govmdpi.com One such derivative, a 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone known as F105, was tested in combination with several antimicrobials against Staphylococcus aureus. nih.gov The study used a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI), a measure of synergistic interaction. Strong synergy (FICI ≤ 0.5) was observed when F105 was combined with aminoglycoside antibiotics, including amikacin (B45834) and gentamicin, and with the antiseptic benzalkonium chloride. nih.govmdpi.com This suggests that the furanone derivative can lower the minimum inhibitory concentration (MIC) of these agents, potentially restoring their effectiveness against resistant strains. nih.gov

The synergistic activity of furanone derivatives is not limited to bacteria. The same F105 compound was also shown to potentiate the effects of antifungal agents against Candida albicans. researchgate.netmdpi.comsemanticscholar.org When combined with fluconazole (B54011) or terbinafine, F105 exhibited a synergistic effect, reducing the MIC of these antifungals, even against resistant clinical isolates. semanticscholar.org This enhancement could be crucial for treating persistent fungal infections. semanticscholar.org The mechanism may involve the furanone derivative increasing the susceptibility of the pathogen to the primary drug. semanticscholar.org

These findings highlight the potential of the 2(5H)-furanone scaffold as a basis for developing adjuvant therapies. By combining these compounds with existing antibiotics or antifungals, it may be possible to overcome resistance, reduce required dosages, and expand the utility of current antimicrobial arsenals.

Table 2: Synergistic Effects of 2(5H)-Furanone Derivatives with Antimicrobials This table summarizes the synergistic interactions observed between 2(5H)-furanone derivatives and conventional antimicrobial agents against Staphylococcus aureus, as measured by the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is typically interpreted as synergy.

| Furanone Derivative | Antimicrobial Agent | Target Organism | FICI Value | Reference |

| F105 | Amikacin | S. aureus | 0.33 ± 0.04 | nih.gov |

| F105 | Gentamicin | S. aureus | 0.33 ± 0.16 | nih.govmdpi.com |

| F105 | Kanamycin | S. aureus | 0.44 ± 0.17 | nih.govmdpi.com |

| F105 | Benzalkonium chloride | S. aureus | 0.29 ± 0.09 | nih.gov |

| Sulfone 26 | Gentamicin | S. aureus | 0.33 ± 0.16 | mdpi.com |

| Sulfone 26 | Amikacin | S. aureus | 0.33 ± 0.04 | mdpi.com |

| F105: 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone. nih.gov | ||||

| Sulfone 26: A chiral 2(5H)-furanone sulfone possessing a l-borneol moiety. mdpi.com |

常见问题

Q. What are the established synthetic routes for 5-methyl-2(5H)-furanone, and how do reaction conditions affect yield and purity?

this compound is synthesized via cyclization of γ-keto acids or oxidation of substituted furans. For example, Thiele and Tischbein’s method involves acid-catalyzed lactonization of 4-hydroxypent-2-enoic acid derivatives under controlled pH and temperature . Reaction conditions (e.g., solvent polarity, catalyst type) significantly influence stereoselectivity. A study using Lewis acid catalysts reported improved regioselectivity for 5-substituted derivatives, with yields >75% under anhydrous conditions .

Key Methodological Considerations:

Q. Which spectroscopic techniques are optimal for structural characterization, and what are diagnostic spectral markers?

Q. How does environmental stability impact experimental design?

The compound is sensitive to UV light and oxidants. Kinetic studies show a half-life of <24 hours under ambient UV exposure due to [2+2] photocycloaddition reactions. Storage in amber vials at -20°C in inert gas (N₂) preserves integrity . Atmospheric NO₃ radicals degrade this compound rapidly (rate coefficient: 1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹), necessitating controlled environments for kinetic studies .

Advanced Research Questions

Q. How can computational methods optimize substituent effects for enhanced bioactivity?

DFT studies reveal that 5-methyl substitution lowers the HOMO-LUMO gap (ΔE = 4.2 eV) compared to the parent furanone (ΔE = 5.1 eV), enhancing electrophilicity and reactivity with biological nucleophiles . Substituents like phenyl groups at C-5 increase LogP (2.1 vs. 1.3 for methyl), improving membrane permeability in antibacterial assays .

Computational Workflow:

Geometry optimization : B3LYP/6-311+G(d,p) basis set.

Docking studies : AutoDock Vina with Pseudomonas aeruginosa LasR receptor (PDB: 2UV0).

MD simulations : GROMACS for binding stability analysis.

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:

- Biofilm vs. planktonic models : Biofilm-embedded bacteria show 4–8× higher resistance .

- Solvent interference : DMSO (>1% v/v) inhibits bacterial growth, confounding results .

Standardization Strategies: - Use in vitro biofilm models (e.g., Calgary biofilm device).

- Replace DMSO with PEG-400 for compound solubilization .

Q. What advanced analytical approaches address quantification challenges in complex matrices?

Due to the lack of commercial standards, researchers use surrogate calibration with 2(5H)-furanone derivatives. For GC-MS quantification:

- Internal standard : n-Decane (retention time: 8.2 min) minimizes matrix effects.

- Calibration curve : Linear range 0.1–50 µg/mL (R² > 0.99) with LOD 0.05 µg/mL .

LC-MS/MS alternatives : MRM transitions m/z 100→71 (collision energy: 20 eV) improve specificity in biological samples .

Q. How do structural modifications influence interactions with microbial enzymes?

this compound derivatives inhibit E. coli enoyl-ACP reductase (FabI) by forming covalent adducts with active-site cysteine residues (Cys165). Kinetic assays show competitive inhibition (Kᵢ = 12 µM) with time-dependent inactivation . SAR studies indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。